molecular formula C20H20FN3O4S2 B2852883 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-15-5

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2852883
CAS No.: 850910-15-5
M. Wt: 449.52
InChI Key: ZZDRURFUSGMWPU-LSDHQDQOSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .


Molecular Structure Analysis

The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also contains a morpholinosulfonyl group and an ethyl group .


Chemical Reactions Analysis

Benzothiazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the compound’s solubility, melting point, boiling point, and reactivity would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Some benzothiazole derivatives have shown cytotoxic activity against certain cancer cell lines .

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-2-24-17-8-5-15(21)13-18(17)29-20(24)22-19(25)14-3-6-16(7-4-14)30(26,27)23-9-11-28-12-10-23/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRURFUSGMWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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